Cudraflavone B: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity
Cudraflavone B: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cudraflavone B, a prenylated flavonoid first isolated from the root bark of Cudrania tricuspidata in 1984, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides an in-depth overview of the discovery, structural elucidation, and history of cudraflavone B. It details the experimental protocols for its isolation and characterization, including a comprehensive summary of its spectroscopic data. Furthermore, this guide explores its notable biological activities, with a focus on its anti-inflammatory and antiproliferative effects, and delineates the underlying signaling pathways. Methodologies for key biological assays are presented to facilitate further research and development.
Discovery and History
Cudraflavone B was first discovered and isolated by T. Fujimoto, Y. Hano, T. Nomura, and J. Uzawa from the root bark of Cudrania tricuspidata (Carr.) Bur., a plant belonging to the Moraceae family. Their findings were published in the journal Planta Medica in 1984.[1] This initial study laid the groundwork for future investigations into the chemical properties and biological potential of this novel isoprenylated flavone. Subsequently, cudraflavone B has also been isolated from other plant species, including Morus alba.[2][3]
Structural Elucidation and Physicochemical Properties
The structure of cudraflavone B was elucidated based on comprehensive spectroscopic analysis.
Chemical Structure:
Figure 1: Chemical structure of cudraflavone B.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₂₅H₂₄O₆ |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | 8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one |
| CAS Number | 96843-74-2 |
Spectroscopic Data
The structural confirmation of cudraflavone B was achieved through the analysis of its spectral data.
Table 1: Spectroscopic Data for Cudraflavone B
| Technique | Data |
| UV-Vis (MeOH) λmax (log ε) | 265 (4.46), 285 (sh, 4.35), 340 (sh, 3.84) nm |
| IR (Nujol) νmax | 3350, 1650, 1615, 1580 cm⁻¹ |
| ¹H-NMR (Acetone-d₆, 100 MHz) δ (ppm) | 1.46 (6H, s, C₂-Me₂), 1.68, 1.83 (each 3H, s, C₇-prenyl-Me), 3.32 (2H, d, J=7 Hz, C₇-prenyl-CH₂), 5.25 (1H, t, J=7 Hz, C₇-prenyl-CH=), 5.58 (1H, d, J=10 Hz, C₃-H), 6.30 (1H, d, J=2 Hz, C₃'-H), 6.40 (1H, dd, J=8, 2 Hz, C₅'-H), 6.42 (1H, s, C₆-H), 6.67 (1H, d, J=10 Hz, C₄-H), 7.15 (1H, d, J=8 Hz, C₆'-H), 13.10 (1H, s, C₅-OH) |
| ¹³C-NMR (Acetone-d₆, 25.2 MHz) δ (ppm) | 17.9, 25.8 (C₇-prenyl-Me), 22.0 (C₇-prenyl-CH₂), 28.1 (C₂-Me₂), 78.4 (C₂), 98.7 (C₆), 102.7 (C₃'), 105.4 (C₁₀), 106.3 (C₅'), 115.3 (C₁'), 115.4 (C₄), 122.5 (C₇-prenyl-CH=), 127.7 (C₃), 130.3 (C₆'), 131.7 (C₇-prenyl-C=), 155.1 (C₉), 157.0 (C₅), 157.8 (C₂'), 159.8 (C₄'), 161.4 (C₇), 182.2 (C=O) |
| Mass Spectrometry (MS) m/z (%) | 420 (M⁺, 100), 405 (28), 365 (35), 364 (65), 351 (30), 337 (25), 203 (20) |
Data sourced from the original 1984 publication by Fujimoto et al. in Planta Medica.
Biological Activities and Signaling Pathways
Cudraflavone B exhibits a range of biological activities, with its anti-inflammatory and antiproliferative properties being the most extensively studied.
Anti-inflammatory Activity
Cudraflavone B has demonstrated significant anti-inflammatory effects in various in vitro models.[2][3]
Studies have shown that cudraflavone B can inhibit the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated THP-1 human monocyte-derived macrophages, cudraflavone B significantly inhibits the gene expression and secretion of Tumor Necrosis Factor Receptor (TNFR).[2] It also acts as a potent inhibitor of cyclooxygenase-2 (COX-2) and, to a lesser extent, cyclooxygenase-1 (COX-1), with a higher selectivity towards COX-2 compared to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[2][3]
Table 2: Inhibitory Activity of Cudraflavone B on COX Enzymes
| Enzyme | Cudraflavone B IC₅₀ (µM) | Indomethacin IC₅₀ (µM) |
| COX-1 | 9.8 ± 1.2 | 0.8 ± 0.1 |
| COX-2 | 1.5 ± 0.2 | 10.2 ± 1.5 |
Data from Hošek et al., J. Nat. Prod. 2011, 74, 4, 614–619.
The anti-inflammatory effects of cudraflavone B are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.
Figure 2: Cudraflavone B inhibits the NF-κB signaling pathway.
Cudraflavone B has been shown to block the translocation of the p50/p65 subunits of NF-κB from the cytoplasm to the nucleus in macrophages.[2][3] This inhibition prevents the transcription of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNFR and the enzyme COX-2.
While direct studies on cudraflavone B are pending, research on the related compound cudraflavanone B suggests a potential role in inhibiting the Extracellular signal-regulated kinase (ERK) Mitogen-Activated Protein Kinase (MAPK) pathway, which is also involved in inflammatory responses.[4]
Antiproliferative Activity
Cudraflavone B has also been reported to possess antiproliferative activity, although detailed mechanistic studies are less common than for its anti-inflammatory effects. It has been shown to inhibit the proliferation of various cancer cell lines.
Experimental Protocols
Isolation and Purification of Cudraflavone B
The following is a generalized protocol based on the original discovery and common phytochemical practices.
Figure 3: General workflow for the isolation of cudraflavone B.
-
Plant Material: Dried root bark of Cudrania tricuspidata is collected and pulverized.
-
Extraction: The powdered plant material is extracted with methanol at room temperature.
-
Concentration: The methanol extract is concentrated under reduced pressure to yield a residue.
-
Solvent Partitioning: The residue is partitioned between diethyl ether and water. The ether-soluble fraction, containing less polar compounds including cudraflavone B, is collected.
-
Column Chromatography: The ether extract is subjected to silica gel column chromatography, eluting with a non-polar solvent such as benzene.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative TLC: Fractions containing cudraflavone B are further purified by preparative TLC using a solvent system such as benzene-acetone to yield the pure compound.
Anti-inflammatory Assay: Inhibition of TNFR and COX-2
This protocol is adapted from Hošek et al., J. Nat. Prod. 2011, 74, 4, 614–619.
-
Cell Culture: THP-1 human monocytic leukemia cells are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Treatment: Differentiated macrophages are pre-treated with cudraflavone B (dissolved in DMSO) at various concentrations for 1 hour.
-
Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Sample Collection:
-
For gene expression analysis (TNFR, COX-2), cells are lysed at different time points after LPS stimulation, and RNA is isolated.
-
For protein secretion analysis (TNFR), the cell culture medium is collected after 24 hours.
-
-
Analysis:
-
Gene Expression: Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of TNFR and COX-2.
-
Protein Secretion: The concentration of TNFR in the culture medium is determined using an enzyme-linked immunosorbent assay (ELISA) kit.
-
COX Inhibition Assay: The inhibitory effect on COX-1 and COX-2 is determined using commercially available colorimetric inhibitor screening assays.
-
NF-κB Translocation Assay
-
Cell Culture and Treatment: Macrophages are cultured on coverslips and treated with cudraflavone B and LPS as described above.
-
Immunofluorescence Staining: After treatment, cells are fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Microscopy and Analysis: The subcellular localization of NF-κB is visualized using fluorescence microscopy. The percentage of cells showing nuclear translocation of NF-κB is quantified.
Conclusion
Cudraflavone B, a naturally occurring prenylated flavonoid, has demonstrated significant potential as a lead compound for the development of new therapeutic agents, particularly in the area of inflammation. Its well-defined chemical structure and its ability to modulate key signaling pathways such as NF-κB provide a solid foundation for further preclinical and clinical investigations. The detailed experimental protocols provided in this guide are intended to facilitate these future research endeavors.
References
- 1. Components of Root Bark of Cudrania tricuspidata 2. Structures of Two New Isoprenylated Flavones, Cudraflavones A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 3. Natural compound cudraflavone B shows promising anti-inflammatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cudraflavanone B Isolated from the Root Bark of Cudrania tricuspidata Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Downregulating NF-κB and ERK MAPK Signaling Pathways in RAW264.7 Macrophages and BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
